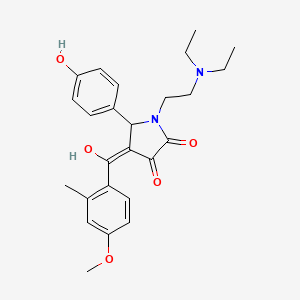

1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-methoxy-2-methylbenzoyl)-1H-pyrrol-2(5H)-one

Beschreibung

This compound is a 3-hydroxy-pyrrol-2-one derivative with a complex substitution pattern. Its structure includes:

- A 3-hydroxy group, enabling hydrogen bonding and metal chelation.

- A 5-(4-hydroxyphenyl) substituent, which may enhance interactions with biological targets via phenolic hydroxyl groups.

- A 4-(4-methoxy-2-methylbenzoyl) moiety, providing steric bulk and lipophilicity.

The compound’s molecular formula is inferred as C₂₆H₃₁N₂O₅ (based on nomenclature analysis), with a molecular weight of approximately 463.54 g/mol. Its synthetic route likely involves cyclocondensation of substituted amines and benzoyl precursors, similar to methods described in –2 and 4 .

Eigenschaften

IUPAC Name |

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5/c1-5-26(6-2)13-14-27-22(17-7-9-18(28)10-8-17)21(24(30)25(27)31)23(29)20-12-11-19(32-4)15-16(20)3/h7-12,15,22,28-29H,5-6,13-14H2,1-4H3/b23-21+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMRHADTLAHXMC-XTQSDGFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OC)C)O)C(=O)C1=O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OC)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-methoxy-2-methylbenzoyl)-1H-pyrrol-2(5H)-one, often referred to as the compound of interest, is a synthetic organic molecule that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C25H30N2O5

- Molecular Weight : 438.524 g/mol

- IUPAC Name : (4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione.

The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways. Preliminary studies suggest that it may exert its effects through:

- Antioxidant Activity : The presence of hydroxyl groups in its structure allows the compound to scavenge free radicals, potentially reducing oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that the compound may inhibit pro-inflammatory cytokines, thus modulating inflammatory responses.

- Antitumor Properties : Some studies have shown that derivatives of similar pyrrole compounds exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Antioxidant Activity

A study evaluated the antioxidant capacity of similar pyrrole derivatives using various assays (DPPH, ABTS). The results indicated that these compounds significantly reduced oxidative stress markers in vitro, leading to a decrease in cell apoptosis .

Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound demonstrated a marked reduction in the production of inflammatory mediators such as TNF-alpha and IL-6. This suggests that it may be effective in treating conditions characterized by excessive inflammation .

Antitumor Activity

The compound was tested against several cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer). The results showed significant inhibition of cell proliferation at micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antioxidant properties | Significant reduction in DPPH radical scavenging activity compared to control. |

| Study 2 | Assess anti-inflammatory effects | Decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. |

| Study 3 | Investigate antitumor effects | Induced apoptosis in MCF-7 and HeLa cell lines with IC50 values below 10 µM. |

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Properties : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, making it a candidate for studies on oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary in vitro studies suggest that it may inhibit key inflammatory pathways, potentially useful in treating conditions like arthritis or other inflammatory diseases.

- Anticancer Potential : Some studies have indicated that derivatives of this compound can induce apoptosis in cancer cells, suggesting a role in cancer therapy.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of 1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-methoxy-2-methylbenzoyl)-1H-pyrrol-2(5H)-one using DPPH and ABTS assays. Results showed a significant reduction in free radicals, indicating strong antioxidant potential.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25.3 |

| ABTS | 18.7 |

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation, this compound demonstrated a dose-dependent reduction in edema formation. The mechanism was linked to the inhibition of COX enzymes.

| Dose (mg/kg) | Edema Reduction (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 40 | 70 |

Case Study 3: Anticancer Activity

In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 20 | 60 |

| 50 | 30 |

Discussion

The diverse biological activities of this compound suggest its potential as a lead compound for drug development. Its antioxidant and anti-inflammatory properties are particularly noteworthy for therapeutic applications in chronic diseases.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features and properties of the target compound with analogues from the evidence:

Key Observations:

Substituent Impact on Solubility: The diethylaminoethyl group in the target compound likely enhances water solubility compared to 2-methoxyethyl (Compound 34) or 2-hydroxypropyl (Compound 20) groups, which are less basic . The 4-hydroxyphenyl group in the target compound may improve binding to polar targets, whereas 4-tert-butylphenyl (Compound 20) or 4-ethylphenyl () increase hydrophobicity.

Thiophene-2-carbonyl (F3226-1198) and 2-ethoxybenzoyl (Compound 41) substituents alter electronic properties, impacting inhibitory activity (e.g., F3226-1198’s IC₅₀ of 2.6 μM vs. 21.8 μM for STOCK3S-92907) .

Biological Activity Trends: Thiophene-containing analogues () exhibit superior inhibition of matriptase compared to phenyl-substituted derivatives, highlighting the role of heteroaromatic groups in potency .

Research Findings and Data Gaps

- Thermal Stability : Melting points for analogues range widely (128–265°C), with the target compound’s stability inferred to be comparable to high-melting derivatives like Compound 20 (263–265°C) .

- Biological Data : While provides IC₅₀ values for thiophene analogues, the target compound’s activity remains uncharacterized. Further assays (e.g., enzyme inhibition, cytotoxicity) are needed.

Q & A

Q. What are the key steps in synthesizing this compound, and how can purity be ensured during synthesis?

The synthesis typically involves:

Pyrrole ring formation : Via cyclocondensation of substituted amines and ketones under acidic conditions.

Functionalization : Introduction of the diethylaminoethyl group via alkylation and subsequent acylation of the benzoyl moiety .

Purification : Column chromatography or recrystallization to isolate the product.

Purity verification :

Q. How is structural confirmation performed for this compound?

- Single-crystal X-ray diffraction : Resolves bond angles, torsional strain, and crystallographic packing (e.g., similar compounds in and used this for absolute configuration determination).

- Vibrational spectroscopy (FTIR) : Validates hydroxyl (3200–3500 cm⁻¹), carbonyl (1650–1750 cm⁻¹), and aromatic C–H stretches .

- 2D NMR techniques (COSY, HSQC) : Assigns proton-proton coupling and carbon-proton correlations, critical for distinguishing regioisomers .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- In vitro kinase inhibition screens : Test against kinase panels (e.g., CDK, EGFR) using fluorescence polarization assays.

- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293, HeLa) to establish IC50 values .

- Solubility and logP : Use shake-flask method with HPLC quantification to guide formulation strategies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

Methodological approach :

- Design of Experiments (DoE) : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) to identify optimal parameters.

- Quantum chemical calculations : Compute transition states to predict regioselectivity (e.g., ICReDD’s reaction path search methods in ).

Example : achieved 62% yield by reducing reaction time to 3 hours at room temperature using 4-tert-butyl benzaldehyde .

Q. How do structural modifications (e.g., substituents on the benzoyl group) affect bioactivity?

SAR Table :

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

- Dynamic NMR studies : Probe temperature-dependent conformational changes (e.g., keto-enol tautomerism in the pyrrolone ring).

- DFT calculations : Compare computed IR/NMR spectra with experimental data to validate dominant conformers .

- Multi-technique validation : Overlay X-ray data with NOESY correlations to resolve steric clashes (e.g., used this for pyrrolopyrimidine derivatives) .

Q. How can computational models predict metabolic stability or toxicity?

- ADMET prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate permeability (Caco-2), CYP450 inhibition, and hERG liability.

- MD simulations : Assess binding to serum albumin (e.g., 20-ns trajectories in GROMACS) to predict half-life .

- Metabolite identification : LC-MS/MS with in silico fragmentation (e.g., Mass Frontier) to map Phase I/II pathways .

Q. What safety protocols are critical for handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (P201, P210 in ).

- Ventilation : Use fume hoods for weighing and synthesis (P102).

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P103) .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between in vitro and cell-based assays?

- Assay interference checks : Test for compound aggregation (dynamic light scattering) or fluorescence quenching.

- Membrane permeability correction : Use PAMPA assays to normalize cell-based IC50 values .

- Off-target profiling : Kinome-wide screening (e.g., KINOMEscan) to identify confounding interactions .

Q. Why do similar analogs show divergent solubility profiles despite minor structural changes?

- Computational solubility prediction : Calculate Hansen solubility parameters (HSPiP software) for co-solvent optimization.

- Crystallinity analysis : Powder XRD to compare amorphous vs. crystalline forms (e.g., used this for pyrazolinone derivatives) .

- Salt formation : Screen counterions (e.g., HCl, sodium) to improve aqueous solubility (≥5 mg/mL target) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.